molecular formula C17H11F3N4O3 B2723226 7-methoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-benzofuran-2-carboxamide CAS No. 2034234-70-1

7-methoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2723226
CAS No.: 2034234-70-1
M. Wt: 376.295
InChI Key: NJSCMSIHVKFZBC-UHFFFAOYSA-N
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Description

7-methoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of the compound 7-methoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-benzofuran-2-carboxamide is the Estrogen Receptor/ERR;Estrogen/progestogen Receptor . These receptors play a crucial role in various biological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and the development of secondary sexual characteristics.

Mode of Action

The compound this compound interacts with its targets by acting as a selective ERβ antagonist . This means it binds to the estrogen receptor beta (ERβ), preventing the natural ligand (estrogen) from binding and activating the receptor. This results in changes in the transcription of genes regulated by these receptors.

Biochemical Pathways

The action of this compound affects the estrogen signaling pathway . By acting as an antagonist at ERβ, it can modulate the activity of genes downstream of this receptor. The exact downstream effects can vary depending on the specific cellular context, but they often involve changes in cell proliferation, differentiation, and survival.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific cellular context. In general, by acting as an ERβ antagonist, it can modulate the activity of genes regulated by this receptor, leading to changes in cell proliferation, differentiation, and survival .

Preparation Methods

The synthesis of 7-methoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

7-methoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4O3/c1-26-11-4-2-3-9-5-12(27-15(9)11)16(25)22-10-7-21-14-6-13(17(18,19)20)23-24(14)8-10/h2-8H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSCMSIHVKFZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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